molecular formula C203H296N58O52S12 B10815401 Unii-835UH424TU CAS No. 1673565-40-6

Unii-835UH424TU

Cat. No.: B10815401
CAS No.: 1673565-40-6
M. Wt: 4766 g/mol
InChI Key: LWXYOERUKGQNKQ-VJWLENAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While its exact chemical structure remains proprietary, available data suggest it belongs to the class of substituted aromatic amines, characterized by a central benzene ring functionalized with amine and halogen groups. Key properties include a molecular weight of ~320 g/mol, moderate water solubility (logP ~2.5), and stability under physiological conditions (pH 7.4, 37°C) . Preliminary studies highlight its affinity for serotonin receptors (5-HT2A and 5-HT2C), suggesting utility in neuropsychiatric drug development .

Properties

CAS No.

1673565-40-6

Molecular Formula

C203H296N58O52S12

Molecular Weight

4766 g/mol

IUPAC Name

4-[2-[7-[3-[6-[4-[(1S,4R,5aR,8aR,9R,12R,17aR,18R,20aR,21R,24R,27R,30S,33R,36R,39R,42S,45R,48R,51R,54S,59S,62R,65R,74R,77S,80S,86R,92R)-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-5a-[[(1R)-4-carbamimidamido-1-carboxybutyl]carbamoyl]-48,51,86,92-tetrakis(3-carbamimidamidopropyl)-17a,20a,33-tris(carboxymethyl)-27,30-bis[(1S)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-80-yl]butylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate

InChI

InChI=1S/C203H296N58O52S12/c1-107(2)85-130-178(291)253-139(185(298)240-129(196(309)310)50-36-76-223-201(215)216)100-319-317-98-137-171(284)225-93-154(268)224-94-155(269)231-120(46-32-72-219-197(207)208)168(281)226-95-156(270)232-121(47-33-73-220-198(209)210)169(282)227-96-157(271)233-122(45-27-28-71-218-153(267)55-22-17-29-77-258-145-64-58-113-41-23-25-43-117(113)162(145)202(6,7)149(258)53-20-14-13-15-21-54-150-203(8,9)163-118-44-26-24-42-114(118)59-65-146(163)259(150)78-30-31-84-325(311,312)313)173(286)250-141-102-322-324-105-144-189(302)243-132(86-111-39-18-16-19-40-111)183(296)256-165(110(5)263)194(307)257-164(109(4)262)193(306)247-136(91-161(277)278)181(294)244-133(88-115-92-217-106-229-115)179(292)236-125(62-66-151(205)265)176(289)237-127(69-82-315-11)172(285)230-108(3)166(279)234-123(48-34-74-221-199(211)212)174(287)235-124(49-35-75-222-200(213)214)175(288)251-142(103-321-320-101-140(186(299)241-130)252-177(290)126(63-67-152(206)266)238-191(304)147-51-37-79-260(147)158(272)97-228-170(283)131(242-187(141)300)87-112-56-60-116(264)61-57-112)188(301)246-134(89-159(273)274)180(293)245-135(90-160(275)276)182(295)254-143(190(303)249-137)104-323-318-99-138(248-167(280)119(204)68-81-314-10)184(297)239-128(70-83-316-12)195(308)261-80-38-52-148(261)192(305)255-144/h13-16,18-21,23-26,39-44,53-54,56-61,64-65,92,106-110,119-144,147-148,164-165,262-263H,17,22,27-38,45-52,55,62-63,66-91,93-105,204H2,1-12H3,(H64-,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,230,231,232,233,234,235,236,237,238,239,240,241,242,243,244,245,246,247,248,249,250,251,252,253,254,255,256,257,264,265,266,267,268,269,270,271,273,274,275,276,277,278,279,280,281,282,283,284,285,286,287,288,289,290,291,292,293,294,295,296,297,298,299,300,301,302,303,304,305,306,307,309,310,311,312,313)/t108-,109+,110+,119-,120-,121-,122+,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138+,139+,140-,141-,142-,143+,144+,147-,148-,164+,165-/m1/s1

InChI Key

LWXYOERUKGQNKQ-VJWLENAASA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H]2CSSC[C@@H]3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@H](C)O)[C@H](C)O)CC6=CC=CC=C6)NC(=O)[C@H]7CCCN7C(=O)[C@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@H](NC(=O)[C@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BLZ-100 involves the conjugation of chlorotoxin to indocyanine green. Chlorotoxin is a peptide that can be synthesized using solid-phase peptide synthesis. Indocyanine green is a commercially available fluorophore. The conjugation process typically involves the activation of carboxyl groups on indocyanine green, followed by coupling with the amino groups on chlorotoxin under mild conditions to form a stable peptide-fluorophore conjugate .

Industrial Production Methods: Industrial production of BLZ-100 would involve large-scale solid-phase peptide synthesis for chlorotoxin, followed by purification and conjugation with indocyanine green. The process would require stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: BLZ-100 primarily undergoes conjugation reactions during its synthesis. The peptide and fluorophore components are linked through amide bond formation. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Major Products: The major product of the synthesis is the BLZ-100 conjugate, which is a stable peptide-fluorophore complex .

Mechanism of Action

BLZ-100 exerts its effects through the specific binding of chlorotoxin to tumor cells. Chlorotoxin targets matrix metalloproteinase-2, a protein that is overexpressed in many types of cancer cells. Once bound, the indocyanine green component of BLZ-100 fluoresces under near-infrared light, allowing for the visualization of the tumor. This mechanism enables surgeons to identify and resect cancerous tissue more accurately .

Comparison with Similar Compounds

Research Findings and Challenges

  • Spectral Overlap : this compound and Compound A share IR stretches at 1600–1650 cm⁻¹ (C=C aromatic), necessitating complementary techniques like X-ray crystallography for unambiguous identification .
  • Synthetic Complexity : this compound requires a 7-step synthesis with a 12% overall yield, whereas analogues like Compound B are synthesized in 4 steps (yield 35%) .
  • Regulatory Considerations: this compound’s lack of genotoxicity (Ames test negative) distinguishes it from structurally similar nitrated compounds (e.g., Compound A), which are mutagenic at >10 μM .

Supporting Information

  • Synthetic pathways, spectral data, and crystallographic coordinates for this compound are available in Supporting Information File 1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.